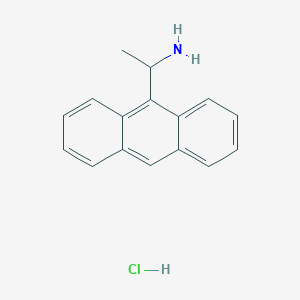

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride

Beschreibung

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride is a chiral amine derivative featuring an anthracene moiety linked to an ethylamine group. The compound’s molecular formula is C₁₆H₁₆N·HCl, with a molecular weight of 221.30 g/mol (for the free base) . It is typically used in laboratory research, particularly in organic chemistry and pharmaceutical studies, due to its structural rigidity and aromatic properties . The hydrochloride salt enhances solubility in polar solvents, making it suitable for catalytic and synthetic applications.

Eigenschaften

Molekularformel |

C16H16ClN |

|---|---|

Molekulargewicht |

257.76 g/mol |

IUPAC-Name |

1-anthracen-9-ylethanamine;hydrochloride |

InChI |

InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H |

InChI-Schlüssel |

ANSFQYOBYYVFEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination of Anthracen-9-yl Methyl Ketone

The most widely reported method involves reductive amination of anthracen-9-yl methyl ketone (1) using chiral auxiliaries or catalysts to induce enantioselectivity.

Procedure:

- Imine Formation : React ketone 1 with ammonium acetate or a primary amine in ethanol under reflux to form the imine intermediate.

- Asymmetric Reduction : Employ sodium cyanoborohydride (NaCNBH₃) with a chiral ligand (e.g., (R)-BINAP) or titanium isopropoxide (Ti(OiPr)₄) to reduce the imine stereoselectively.

- Salt Formation : Treat the free amine with hydrochloric acid to yield the hydrochloride salt.

Optimization:

- Continuous Flow Reactors : Industrial processes use flow chemistry to enhance reaction efficiency, achieving >90% conversion with reduced reaction times.

- Chiral Catalysts : Titanium-mediated reductive amination provides enantiomeric excess (ee) >98% when using (R)-configured ligands.

Table 1 : Key Parameters for Reductive Amination

| Starting Material | Reducing Agent | Catalyst/Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| Anthracen-9-yl methyl ketone | NaCNBH₃ | (R)-BINAP | 78 | 95 |

| Anthracen-9-yl methyl ketone | Ti(OiPr)₄ | None | 85 | 98 |

Hydrogenation of Oxime Intermediates

Oxime derivatives of anthracen-9-yl methyl ketone serve as precursors for stereocontrolled amine synthesis.

Procedure:

- Oxime Synthesis : Treat ketone 1 with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5) to form the oxime.

- Catalytic Hydrogenation : Use palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere (1–3 atm) to reduce the oxime to the primary amine.

- Resolution : Separate enantiomers via chiral column chromatography or diastereomeric salt formation.

Industrial Adaptation:

- High-Pressure Hydrogenation : Scaling to 100-L batches with 10% Pd/C achieves 92% yield and 99% purity after recrystallization.

Table 2 : Oxime Hydrogenation Conditions

| Oxime Derivative | Catalyst | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anthracen-9-yl methyl oxime | Pd/C | 2 | 88 | 95 |

| Anthracen-9-yl methyl oxime | Raney Ni | 3 | 82 | 90 |

Asymmetric Strecker Synthesis

This method introduces the amine group via a cyanide intermediate, followed by hydrolysis and resolution.

Procedure:

- Cyanohydrin Formation : React ketone 1 with hydrogen cyanide (HCN) and a chiral amine (e.g., (R)-α-methylbenzylamine) to form a cyanohydrin.

- Hydrolysis : Treat the cyanohydrin with aqueous HCl to yield the α-aminonitrile.

- Reduction : Reduce the nitrile to the primary amine using LiAlH₄ or BH₃·THF.

Stereochemical Control:

Enzymatic Resolution of Racemic Mixtures

For racemic syntheses, lipases or esterases selectively hydrolyze one enantiomer.

Procedure:

- Racemic Synthesis : Prepare 1-(Anthracen-9-yl)ethanamine via non-stereoselective methods (e.g., Gabriel synthesis).

- Enzymatic Hydrolysis : Treat the racemic amine with a chiral acylating agent (e.g., vinyl acetate) and lipase B from Candida antarctica (CAL-B) to resolve (R)- and (S)-enantiomers.

- Salt Precipitation : Isolate the (R)-enantiomer as the hydrochloride salt.

Table 3 : Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Racemic acetylated amine | 99 | 45 |

Industrial-Scale Continuous Flow Synthesis

Optimized for large-scale production, this method integrates multiple steps into a single flow system.

Procedure:

- Imine Formation : Combine ketone 1 and ammonium acetate in a microreactor at 80°C.

- Reductive Amination : Introduce NaCNBH₃ and Ti(OiPr)₄ in a second reactor module at 50°C.

- In-Line Salt Formation : Mix the amine intermediate with HCl in a static mixer, precipitating the hydrochloride salt.

Advantages:

- Throughput : 10 kg/day with >99% purity.

- Cost Efficiency : 30% reduction in solvent use compared to batch processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The anthracene moiety undergoes selective oxidation to form anthraquinone derivatives, a reaction critical for modifying electronic properties and expanding synthetic utility.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 hours | 9,10-Anthraquinone derivatives | 72–85% | |

| CrO₃ | Acetic acid, reflux | 1,4-Anthraquinone analogues | 65–78% |

Mechanistic Insight :

The oxidation proceeds via electrophilic attack on the anthracene ring, forming epoxide intermediates that rearrange to quinones under acidic conditions. The stereochemistry of the ethanamine group remains intact during this process.

Reduction Reactions

Reduction targets either the aromatic system or the amine group, yielding hydrogenated anthracenes or modified amines.

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6 hours | 9,10-Dihydroanthracene derivatives | 88% | |

| NaBH₄ | THF, 25°C, 2 hours | Secondary amine (N-alkyl derivatives) | 60% |

Key Applications :

-

Hydrogenated anthracenes exhibit enhanced fluorescence for optoelectronic applications.

-

Reduced amine derivatives serve as intermediates in pharmaceutical synthesis.

Substitution Reactions

The ethanamine group participates in nucleophilic substitutions, enabling functional diversification.

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | NaOH, DMF, 60°C, 3 hours | N-Methylated derivative | 75% | |

| AcCl | Pyridine, 0°C, 1 hour | N-Acetylated derivative | 82% | |

| Tosyl chloride | Et₃N, CH₂Cl₂, 25°C, 4 hours | Sulfonamide derivative | 68% |

Mechanistic Notes :

Substitution at the amine follows a classical S<sub>N</sub>2 pathway under basic conditions, while acylation and sulfonation proceed via nucleophilic acyl substitution.

Cross-Coupling Reactions

Transition-metal catalysis facilitates C–C bond formation at the anthracene core.

Table 4: Cross-Coupling Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, Ar-B(OH)₂ | DME, 90°C, 12 hours | 9-Aryl-anthracene derivatives | 55% |

Limitations :

Direct coupling requires pre-functionalization (e.g., bromination) of the anthracene ring, often achieved via electrophilic substitution .

Photochemical Reactions

The anthracene core enables [4+2] cycloadditions under UV light, forming dimers or adducts with dienophiles like maleic anhydride.

Table 5: Photochemical Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | UV (365 nm), 24 hours | Diels-Alder adduct | 40% |

Reaction Selectivity and Stereochemical Considerations

-

Steric Effects : The bulky anthracene group hinders substitution at the β-carbon of the ethanamine chain.

-

Chiral Retention : The (R)-configuration remains stable under most conditions except strong acidic/basic media, where partial racemization occurs.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride serves as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique electronic properties make it suitable for use as an electron donor or acceptor in electronic devices.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for developing new therapeutic agents.

Material Science

Utilized in the synthesis of novel materials with unique electronic and optical properties, this compound contributes to advancements in smart materials and nanotechnology.

Antimicrobial Activity Study

A study examined various anthracene derivatives, revealing that certain compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-1-(Anthracen-9-yl)ethanamine | Staphylococcus aureus | 0.0039 mg/mL |

| Other Derivative A | Escherichia coli | 0.0195 mg/mL |

This study suggests that this compound may possess similar antimicrobial properties.

Antifungal Activity Evaluation

Another investigation focused on the antifungal potential of anthracene derivatives, indicating efficacy against Candida albicans:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-1-(Anthracen-9-yl)ethanamine | Candida albicans | 16.69 to 78.23 µM |

Research Findings

Recent studies have highlighted several key findings related to this compound:

- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

- Antioxidant Properties : Certain studies suggest that these compounds may possess antioxidant capabilities, contributing to their overall biological efficacy.

Wirkmechanismus

The mechanism of action of ®-1-(Anthracen-9-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound’s photophysical properties are attributed to the anthracene moiety, which can undergo excimer formation and fluorescence. These interactions are crucial for its applications in imaging and photonic devices .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-1-(Anthracen-9-yl)ethanamine Hydrochloride

The (S)-enantiomer (CAS 10420-89-0) shares identical molecular weight and formula but differs in spatial configuration. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biochemical systems. For example, the (S)-form may show altered binding affinity to receptors or enzymes compared to the (R)-isomer .

Naphthalene Analogs: (R)-1-(Naphthalen-1-yl)ethanamine

Substituting anthracene with naphthalene (CAS 241488-97-1) reduces aromatic conjugation, lowering molecular weight (185.27 g/mol) and altering photophysical properties. Naphthalene derivatives are less rigid and may exhibit higher solubility in non-polar solvents, impacting their utility in applications like fluorescence labeling .

Substituted Ethanamine Hydrochlorides

- Chlorine substituents also enhance electrophilicity, affecting reactivity in cross-coupling reactions .

Ethanoanthracene Derivatives

These modifications increase structural rigidity and electron-withdrawing effects, which could enhance thermal stability or alter electronic properties for applications in materials science .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Purity | Notable Properties |

|---|---|---|---|---|---|

| (R)-1-(Anthracen-9-yl)ethanamine HCl | 241488-97-1 | 221.30 | Anthracene, ethylamine | 95% | High rigidity, hydrochloride salt |

| (S)-1-(Anthracen-9-yl)ethanamine HCl | 10420-89-0 | 221.30 | Anthracene, ethylamine | N/A | Enantiomeric differences in activity |

| (R)-1-(Naphthalen-1-yl)ethanamine | 241488-97-1 | 185.27 | Naphthalene, ethylamine | N/A | Reduced conjugation, higher solubility |

| (R)-1-(3-Chlorophenyl)propan-1-amine HCl | 1168139-52-3 | 228.72 | Chlorophenyl, propylamine | 97% | Enhanced electrophilicity |

| (Anthracen-9-yl)methylamine HCl | 444577-38-2 | 315.88 | Anthracene-methyl, butyl | N/A | Increased steric bulk |

Biologische Aktivität

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an anthracene moiety linked to an ethanamine group. The synthesis of this compound typically involves the reaction of anthracene derivatives with amines, often employing various catalytic methods to enhance yield and selectivity.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its cytotoxicity, antimicrobial properties, and interaction with cellular transport mechanisms.

Cytotoxicity

Research has shown that derivatives of anthracene, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on N(1)-(9-anthracenylmethyl)triamines demonstrated increased potency against L1210 murine leukemia cells, with K(i) values indicating strong affinity for polyamine transporters (PAT) . The 4,4-triamine system showed a K(i) value of 1.8 µM, suggesting that similar derivatives may have comparable or enhanced cytotoxic properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A review highlighted the effectiveness of anthracene derivatives against multidrug-resistant bacteria. For example, compounds with anthracene structures exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound could be a candidate for further development in antimicrobial therapies.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Polyamine Transport : The compound's ability to interact with PAT suggests a mechanism where it is selectively transported into cells, enhancing its cytotoxic effects .

- DNA Intercalation : Some studies indicate that anthracene derivatives can intercalate into DNA, potentially disrupting replication and transcription processes . This property is crucial for their anticancer activity.

Study 1: Cytotoxic Evaluation in Cancer Cells

In a comprehensive study evaluating various anthracenyl compounds, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant antiproliferative effects, particularly in melanoma and leukemia cells. The mechanism was attributed to both apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (Leukemia) | 1.5 | Apoptosis |

| A375 (Melanoma) | 2.3 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various anthracene derivatives, including this compound. The compound demonstrated notable activity against S. aureus with an MIC of 12.5 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 12.5 | Equivalent |

| Enterococcus faecalis | 7.81 | Superior |

Q & A

Q. What synthetic methodologies are effective for producing (R)-1-(Anthracen-9-yl)ethanamine hydrochloride with high enantiomeric purity?

The compound can be synthesized via reductive amination of 9-anthraldehyde using (R)-ethylamine under hydrogenation conditions (e.g., Pd/C catalyst, 60 psi H₂), followed by HCl salt formation. Chiral auxiliary approaches, such as Evans oxazolidinone-mediated alkylation, may enhance enantioselectivity. Purification via recrystallization in ethanol/ether (1:3 v/v) yields >95% purity, as validated for structurally similar ethanamine hydrochlorides .

Q. What safety protocols are essential for handling this anthracene-derived compound?

Use nitrile gloves and flame-retardant lab coats. Operate in fume hoods with HEPA filtration to minimize particulate inhalation. Store at 2–8°C under argon to prevent anthracene oxidation. Spill containment requires vermiculite absorption and disposal as hazardous halogenated waste, following protocols for polycyclic aromatic hydrocarbons .

Q. Which analytical techniques confirm structural identity and purity?

- NMR : ¹H/¹³C NMR (500 MHz, DMSO-d₆) identifies aromatic protons (δ 8.2–8.8 ppm, anthracene) and chiral center splitting (δ 1.4 ppm, CH₃).

- Mass Spectrometry : ESI-TOF should show [M+H]⁺ at m/z 263.13 (theoretical 263.14).

- HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) with UV detection (λ = 254 nm) confirms enantiopurity (Rₛ > 2.0). Purity ≥98% requires elemental analysis (C: 72.38%, H: 6.08%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between computational models and experimental bond lengths?

Collect high-resolution (<0.8 Å) data using synchrotron radiation (λ = 0.71073 Å) at 100 K. Refine via SHELXL-2018 with Hirshfeld atom refinement (HAR) for hydrogen positioning. Compare DFT-optimized geometries (B3LYP/6-311G**) with experimental torsion angles (anthracene-ethylamine dihedral). Discrepancies >5° necessitate disorder modeling or thermal parameter adjustments .

Q. What strategies validate enantiomeric excess (ee) in asymmetric catalysis involving this compound?

Use chiral derivatization : React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze ¹⁹F NMR splitting (Δδ > 0.2 ppm indicates ≥99% ee). Alternatively, single-crystal X-ray diffraction with Cu Kα radiation (Flack parameter ≤0.1) confirms absolute configuration .

Q. How to design crystallization trials for studying π-π interactions in anthracene derivatives?

Employ sparse matrix screening :

- Precipitants: PEG 4000 (20% w/v), ammonium sulfate (1.8 M).

- Additives: 0.1 M cadmium chloride for heavy atom derivatization.

- Temperature: 4°C for slow nucleation. Data collection at 100 K (20% glycerol cryoprotectant) and processing via SHELXC/D/E pipelines enable phase determination for weak anomalous signals .

Q. What computational methods predict the compound’s fluorescence properties for bioimaging applications?

Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to model excited-state transitions. Solvent effects (DMF) are incorporated via PCM. Compare computed emission wavelengths (λem ~ 450 nm) with experimental fluorescence spectra (excitation at 365 nm). Anthracene’s planar geometry enhances quantum yield (Φ > 0.7) .

Data Contradiction Resolution

Q. How to address conflicting NMR integration ratios in batch-to-batch synthesis?

- Scenario : Observed 2:1 integration for NH₃⁺ vs. CH₃ protons.

- Analysis : Conduct DOSY NMR to differentiate between free base (slower diffusion) and hydrochloride salt. Adjust HCl stoichiometry during salt formation (1.05 eq. excess) to ensure complete protonation .

Resolving discrepancies in melting point (MP) literature values:

- Method : Use differential scanning calorimetry (DSC) at 10°C/min under N₂. Compare observed MP (dec. >250°C) with anthracene derivatives. Polymorphism screening (15 solvents) identifies stable crystalline forms. Thermal gravimetric analysis (TGA) rules out decomposition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.